A 582941
A 582941
A-582941 exhibits high-affinity binding and agonism at alpha-7 nicotinic acetylcholine receptor , with pharmacokinetic properties and excellent distribution to the central nervous system. A-582941 activates signaling pathways known to be involved in cognitive functions (ERK1/2 and CREB phosphorylation).
Brand Name:
Vulcanchem
CAS No.:
848591-90-2
VCID:
VC0516557
InChI:
InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15+
SMILES:
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4
Molecular Formula:
C17H20N4
Molecular Weight:
280.378
A 582941
CAS No.: 848591-90-2
Inhibitors
VCID: VC0516557
Molecular Formula: C17H20N4
Molecular Weight: 280.378
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 848591-90-2 |
---|---|
Product Name | A 582941 |
Molecular Formula | C17H20N4 |
Molecular Weight | 280.378 |
IUPAC Name | (3aS,6aR)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Standard InChI | InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15+ |
Standard InChIKey | GTMRUYCIJSNXGB-GASCZTMLSA-N |
SMILES | CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Appearance | Solid powder |
Description | A-582941 exhibits high-affinity binding and agonism at alpha-7 nicotinic acetylcholine receptor , with pharmacokinetic properties and excellent distribution to the central nervous system. A-582941 activates signaling pathways known to be involved in cognitive functions (ERK1/2 and CREB phosphorylation). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | A582941,A-582941 |
Reference | 1. Anderson et al (2008) [3H]A-585539 [(1S,4S)-2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane], a novel high-affinity α7 neuronal nicotinic receptor agonist: radioligand binding characterization to rat and human brain J.Pharmacol.Exp.Ther. 324 179 PMID: 17959745 |
PubChem Compound | 44190553 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume